2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom attached to the alpha position of a ketone group, along with a chloro and methoxy substituent on the phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Acetophenone Derivatives: One common method involves the bromination of 3-chloro-2-methoxyacetophenone using bromine in the presence of a catalyst such as aluminum chloride.
Fries Rearrangement: Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C.
Industrial Production Methods
Industrial production of 2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone often involves large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(3-chloro-2-methoxyphenyl)ethanol.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone is used in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophiles, making it useful in various substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or acting as a building block in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-methoxyphenyl)ethanone: Similar structure but lacks the chloro substituent.
2-Bromo-1-(4-chlorophenyl)ethanone: Similar structure but with the chloro substituent in a different position.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains an additional methoxy group.
Uniqueness
2-Bromo-1-(3-chloro-2-methoxyphenyl)ethanone is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
2-bromo-1-(3-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
InChI Key |
RJJZFVVNBPVAKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C(=O)CBr |
Origin of Product |
United States |
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